An In-depth Technical Guide to 4,5-Dichloro-2-ethylpyrimidine
An In-depth Technical Guide to 4,5-Dichloro-2-ethylpyrimidine
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4,5-Dichloro-2-ethylpyrimidine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Section 1: Compound Identification and Structural Elucidation
4,5-Dichloro-2-ethylpyrimidine is a substituted pyrimidine with the molecular formula C₆H₆Cl₂N₂. The structural integrity of this molecule is foundational to its chemical behavior and potential as a scaffold in medicinal chemistry.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,4-dichloro-5-ethylpyrimidine | PubChem[1] |
| CAS Number | 34171-40-9 | PubChem[1] |
| Molecular Formula | C₆H₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 177.03 g/mol | PubChem[1] |
| Canonical SMILES | CCC1=CN=C(N=C1Cl)Cl | PubChem[1] |
| InChI Key | YFYFVWTWMBQHOH-UHFFFAOYSA-N | PubChem[1] |
Section 2: Predicted Physicochemical Properties
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Rationale/Reference Compound |
| Physical State | Solid or low-melting solid | 2,4-dichloro-5-methylpyrimidine is a solid. |
| Melting Point (°C) | 20 - 35 | Analog: 2,4-dichloro-5-methylpyrimidine (26-28 °C). The ethyl group may slightly lower the melting point compared to the methyl analog due to less efficient crystal packing. |
| Boiling Point (°C) | > 200 | Analog: 2,4-Dichloropyrimidine (~207 °C).[2] The ethyl group will increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate); sparingly soluble in water. | Dichloropyrimidine derivatives generally exhibit this solubility profile.[2][3] |
| Density (g/mL) | ~1.3 - 1.4 | Analog: 2,4-dichloro-5-methylpyrimidine (1.39 g/mL at 25 °C). |
Section 3: Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
The synthesis of 2,4-dichloro-5-ethylpyrimidine would likely follow established procedures for the chlorination of dihydroxypyrimidine precursors. A plausible synthetic route would involve the treatment of 5-ethyl-2,4-dihydroxypyrimidine (5-ethyluracil) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a tertiary amine base like N,N-dimethylaniline to act as an acid scavenger.[4]
Caption: Proposed synthesis of 4,5-Dichloro-2-ethylpyrimidine.
Chemical Reactivity and Regioselectivity
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The two chlorine atoms are reactive leaving groups. In general, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[5][6][7] This regioselectivity is a critical consideration for the strategic functionalization of this scaffold.
However, it is important to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.[8][9] For instance, palladium-catalyzed cross-coupling reactions have been developed that can selectively target the C2 position.[8][10]
Caption: Regioselectivity in nucleophilic substitution of 2,4-dichloropyrimidines.
Section 4: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The single proton on the pyrimidine ring will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbons attached to the chlorine atoms will be significantly deshielded.
Mass Spectrometry (MS)
In mass spectrometry, 4,5-Dichloro-2-ethylpyrimidine will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern will likely involve the loss of the ethyl group and successive losses of chlorine atoms and HCN from the pyrimidine ring.[11][12][13]
Caption: Predicted mass spectral fragmentation pathway.
Section 5: Experimental Protocols
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity.[14][15]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting range.
-
A second, slower run (1-2 °C/min) is conducted, starting from about 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
-
Validation: A sharp melting range (typically < 1 °C) is indicative of high purity.
Protocol for Solubility Determination
Understanding solubility is critical for reaction setup, purification, and formulation.[16][17][18][19]
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
To approximately 10 mg of the solid in a small test tube, add 0.5 mL of the solvent.
-
Stir or vortex the mixture at room temperature for 1-2 minutes.
-
Observe for complete dissolution. If not fully dissolved, gentle warming (up to 37°C) can be applied.
-
Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
-
-
Aqueous pH Profile: For solubility in aqueous media, tests should be conducted at different pH values (e.g., acidic, neutral, basic) to assess the impact of protonation or deprotonation of the pyrimidine ring.
Section 6: Applications in Drug Discovery and Agrochemicals
The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research.[2] The reactive chlorine atoms allow for the facile introduction of various functional groups, making it an excellent starting point for the synthesis of compound libraries for screening.
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP.[20][21]
-
Antiviral and Anticancer Agents: The pyrimidine nucleus is a fundamental component of nucleosides, and its analogs are widely used as antiviral and anticancer drugs.
-
Agrochemicals: Dichloropyrimidine derivatives are used as intermediates in the synthesis of herbicides and fungicides.[22]
The 2-ethyl and 5-chloro substituents of 4,5-Dichloro-2-ethylpyrimidine provide a unique substitution pattern that can be exploited to develop novel bioactive molecules with potentially improved potency, selectivity, and pharmacokinetic properties.
Section 7: Safety and Handling
Based on the GHS information for 2,4-dichloro-5-ethylpyrimidine, this compound should be handled with care.[1]
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.
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